molecular formula C9H10N2O B11920950 4-methoxy-1H-indol-5-amine

4-methoxy-1H-indol-5-amine

Cat. No.: B11920950
M. Wt: 162.19 g/mol
InChI Key: FIGGAYWLTWIQNQ-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-indol-5-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone can yield this compound.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Methanesulfonic acid is commonly used as a catalyst in these reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-1H-indol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and neurological disorders.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-1H-indol-5-amine involves its interaction with various molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and other physiological processes .

Comparison with Similar Compounds

  • 4-Methoxy-1H-indole-3-amine
  • 5-Methoxy-1H-indole-2-amine
  • 6-Methoxy-1H-indole-4-amine

Comparison: 4-Methoxy-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to other methoxy-substituted indoles, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-methoxy-1H-indol-5-amine

InChI

InChI=1S/C9H10N2O/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,10H2,1H3

InChI Key

FIGGAYWLTWIQNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CN2)N

Origin of Product

United States

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